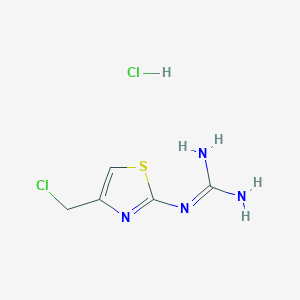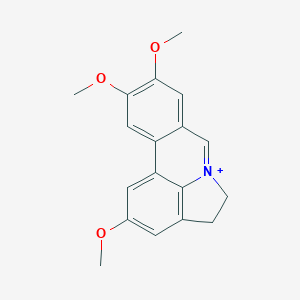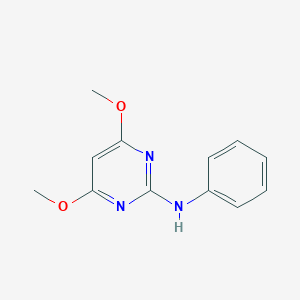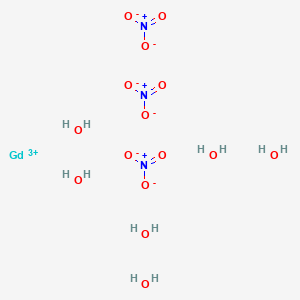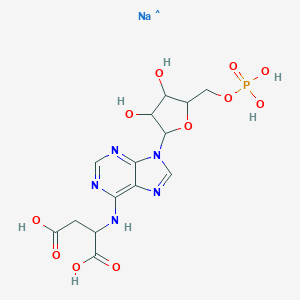
Adenylosuccinic acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenylosuccinic acid sodium salt, also known as Adenylosuccinate, is a nucleotide derivative that plays an essential role in the biosynthesis of purine nucleotides. It is a white, crystalline powder that is soluble in water and has a molecular weight of 443.3 g/mol. Adenylosuccinate is commonly used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
Adenylosuccinic acid sodium saltnic acid sodium salt acts as a substrate for adenylosuccinate lyase, an enzyme that catalyzes the breakdown of adenylosuccinate into AMP and fumarate. This reaction is critical for the regulation of purine nucleotide biosynthesis and cellular energy metabolism. Adenylosuccinic acid sodium saltnate has also been shown to activate AMPK, a key regulator of energy metabolism that plays a critical role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
Adenylosuccinic acid sodium saltnic acid sodium salt has been shown to have a variety of biochemical and physiological effects, including the regulation of purine nucleotide biosynthesis, energy metabolism, and cellular signaling pathways. It has also been shown to play a critical role in the maintenance of cellular energy levels and the regulation of AMPK signaling pathways. Adenylosuccinic acid sodium saltnate has been investigated for its potential therapeutic applications in the treatment of neurological disorders, such as epilepsy and autism spectrum disorders.
実験室実験の利点と制限
Adenylosuccinic acid sodium saltnic acid sodium salt has several advantages for use in lab experiments, including its solubility in water and its stability under a wide range of conditions. However, it is important to note that adenylosuccinate is a relatively expensive reagent and may not be readily available in all laboratories. Additionally, adenylosuccinate may have limited applications in certain experimental systems, and its effects may be influenced by a variety of factors, including cellular context and experimental conditions.
将来の方向性
There are several potential future directions for research involving adenylosuccinic acid sodium salt. One area of interest is the investigation of its role in the regulation of energy metabolism and cellular signaling pathways. Additionally, further studies are needed to investigate the potential therapeutic applications of adenylosuccinate in the treatment of neurological disorders, such as epilepsy and autism spectrum disorders. Finally, the development of new methods for the synthesis of adenylosuccinate may help to overcome some of the limitations associated with its use in laboratory experiments.
合成法
Adenylosuccinic acid sodium saltnic acid sodium salt can be synthesized using a variety of methods, including enzymatic and chemical synthesis. One of the most common methods involves the use of adenylosuccinate synthase, an enzyme that catalyzes the formation of adenylosuccinic acid from inosine monophosphate and aspartic acid. Chemical synthesis methods involve the reaction of inosine monophosphate with fumaric acid or maleic acid in the presence of a catalyst.
科学的研究の応用
Adenylosuccinic acid sodium saltnic acid sodium salt has been extensively studied for its potential therapeutic applications, including the treatment of neurological disorders, such as epilepsy and autism spectrum disorders. It has also been investigated for its role in the regulation of purine nucleotide biosynthesis and energy metabolism. Adenylosuccinic acid sodium saltnate has been shown to play a critical role in the maintenance of cellular energy levels and the regulation of AMP-activated protein kinase (AMPK) signaling pathways.
特性
CAS番号 |
102129-67-9 |
|---|---|
製品名 |
Adenylosuccinic acid sodium salt |
分子式 |
C14H18N5NaO11P |
分子量 |
486.28 g/mol |
InChI |
InChI=1S/C14H18N5O11P.Na/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28;/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28); |
InChIキー |
BATYGONZNKBHMI-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O.[Na] |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




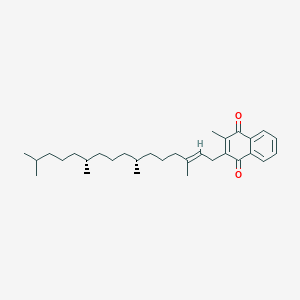
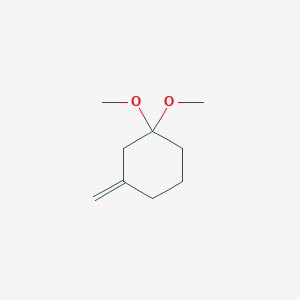
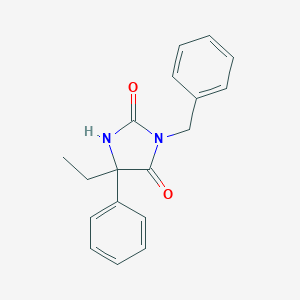
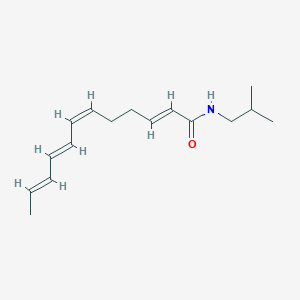
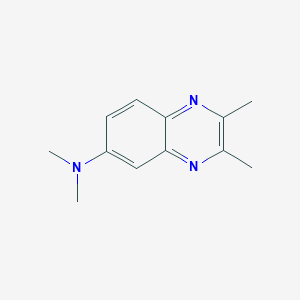
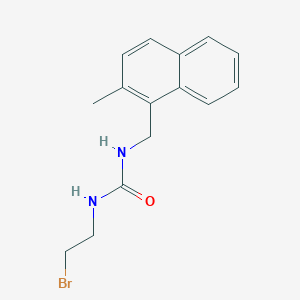
![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)
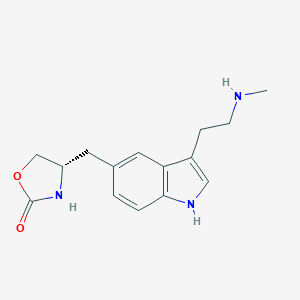
![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)
